![molecular formula C23H24N2O6 B282264 methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate](/img/structure/B282264.png)
methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MBHA, and it is a derivative of the amino acid tryptophan. MBHA has been found to have a range of biochemical and physiological effects, and it is believed to have potential therapeutic uses in a variety of fields.
Wirkmechanismus
The mechanism of action of MBHA is not fully understood, but it is believed to involve the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that is involved in the metabolism of tryptophan, and it has been found to be overexpressed in many types of cancer. By inhibiting IDO, MBHA may be able to reduce the availability of tryptophan to cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, MBHA has been found to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, and it may have potential applications in the treatment of autoimmune diseases. MBHA has also been found to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBHA for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, MBHA is a complex compound that requires specialized synthesis methods, which can limit its availability for lab experiments. Additionally, the mechanism of action of MBHA is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on MBHA. One area of interest is in the development of new cancer therapies based on MBHA. Researchers are also exploring the potential applications of MBHA in the treatment of autoimmune and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of MBHA and its biochemical and physiological effects.
Synthesemethoden
The synthesis of MBHA is a complex process that involves several steps. The first step is the protection of the carboxyl group of tryptophan with a benzyl group. This is followed by the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The resulting compound is then reacted with ethylenediamine to form a cyclic intermediate. This intermediate is then reacted with methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate to form MBHA.
Wissenschaftliche Forschungsanwendungen
MBHA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. MBHA has been found to have potent anti-cancer activity, and it has been shown to induce apoptosis (programmed cell death) in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C23H24N2O6 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
methyl 4-[(3Z)-1-[2-(2-hydroxyethylamino)ethyl]-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C23H24N2O6/c1-31-23(30)17-9-7-15(8-10-17)19-18(20(27)16-5-3-2-4-6-16)21(28)22(29)25(19)13-11-24-12-14-26/h2-10,19,24,26-27H,11-14H2,1H3/b20-18- |
InChI-Schlüssel |
POCNPRSCKYWLEO-ZZEZOPTASA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCNCCO |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCNCCO |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)
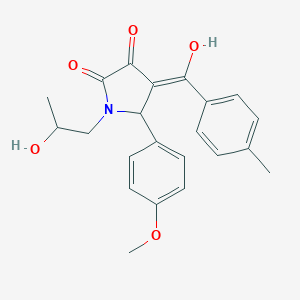

![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)
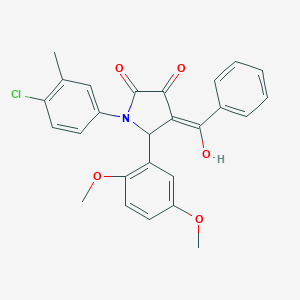
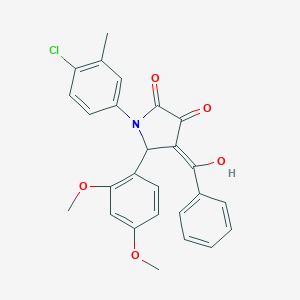

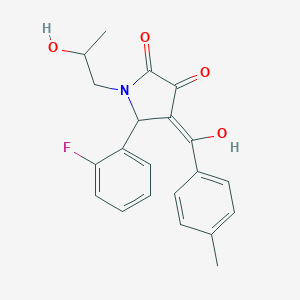
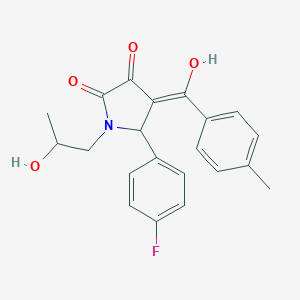

![(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B282205.png)